N-(tert-Butoxycarbonyl)-2-ethylaniline
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Overview
Description
N-(tert-Butoxycarbonyl)-2-ethylaniline: is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group is introduced to protect the amine functionality during various chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group can be introduced into 2-ethylaniline using tert-butyl chloroformate in the presence of a base such as triethylamine.
Alternative methods: Another method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide under aqueous conditions.
Industrial Production Methods: The industrial production of N-(tert-Butoxycarbonyl)-2-ethylaniline typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: N-(tert-Butoxycarbonyl)-2-ethylaniline undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Deprotection: 2-ethylaniline and tert-butyl carbamate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Protecting Group: Widely used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology and Medicine:
Drug Synthesis: Used in the synthesis of pharmaceuticals where protection of the amine group is necessary during intermediate steps.
Industry:
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-2-ethylaniline exerts its effects involves the stabilization of the amine group through the formation of a carbamate linkage. This prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under specific conditions, allowing the amine to be regenerated when needed .
Comparison with Similar Compounds
tert-Butyl carbamate: Used similarly as a protecting group for amines.
2-(N-tert-butoxycarbonylamino) pyridine: Another compound with a tert-butoxycarbonyl protecting group.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Used in peptide synthesis as a protecting group.
Uniqueness: N-(tert-Butoxycarbonyl)-2-ethylaniline is unique due to its specific structure, which combines the tert-butoxycarbonyl protecting group with the 2-ethylaniline moiety. This combination allows for selective protection and deprotection of the amine group, making it highly useful in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(2-ethylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APURGTAWCSZZBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407770 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110969-45-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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